molecular formula C17H14ClN3O2 B11116956 3-(2-chlorophenyl)-5-methyl-N-(4-methylpyridin-2-yl)-1,2-oxazole-4-carboxamide

3-(2-chlorophenyl)-5-methyl-N-(4-methylpyridin-2-yl)-1,2-oxazole-4-carboxamide

Cat. No.: B11116956
M. Wt: 327.8 g/mol
InChI Key: TURJTHAFRWQHSB-UHFFFAOYSA-N
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Description

3-(2-chlorophenyl)-5-methyl-N-(4-methylpyridin-2-yl)-1,2-oxazole-4-carboxamide is a synthetic organic compound that belongs to the class of oxazole derivatives. This compound is characterized by its unique structure, which includes a chlorophenyl group, a methylpyridinyl group, and an oxazole ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chlorophenyl)-5-methyl-N-(4-methylpyridin-2-yl)-1,2-oxazole-4-carboxamide typically involves a multi-step process. One common method includes the cycloaddition reaction of nitrile oxides with dipolarophiles to form the oxazole ring . The reaction conditions often involve mild bases such as sodium bicarbonate (NaHCO₃) at ambient temperature.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the synthesis process. specific industrial methods are proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

3-(2-chlorophenyl)-5-methyl-N-(4-methylpyridin-2-yl)-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the oxazole ring.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) and various nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional functional groups, while substitution reactions can introduce new substituents on the chlorophenyl ring.

Scientific Research Applications

3-(2-chlorophenyl)-5-methyl-N-(4-methylpyridin-2-yl)-1,2-oxazole-4-carboxamide has been explored for various scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-chlorophenyl)-5-methyl-N-(4-methylpyridin-2-yl)-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-chlorophenyl)-5-methyl-N-(4-methylpyridin-2-yl)-1,2-oxazole-4-carboxamide is unique due to the presence of both the chlorophenyl and methylpyridinyl groups, which contribute to its distinct chemical and biological properties

Properties

Molecular Formula

C17H14ClN3O2

Molecular Weight

327.8 g/mol

IUPAC Name

3-(2-chlorophenyl)-5-methyl-N-(4-methylpyridin-2-yl)-1,2-oxazole-4-carboxamide

InChI

InChI=1S/C17H14ClN3O2/c1-10-7-8-19-14(9-10)20-17(22)15-11(2)23-21-16(15)12-5-3-4-6-13(12)18/h3-9H,1-2H3,(H,19,20,22)

InChI Key

TURJTHAFRWQHSB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1)NC(=O)C2=C(ON=C2C3=CC=CC=C3Cl)C

Origin of Product

United States

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